molecular formula C24H32N2O3 B6080413 2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

Cat. No. B6080413
M. Wt: 396.5 g/mol
InChI Key: ZITCAJZKMWNQHT-UHFFFAOYSA-N
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Description

UMB24 is a derivative of benzamide that has shown potential as a therapeutic agent in various research fields. It was first synthesized in 2010 by researchers at the University of Maryland, Baltimore, and has since been studied for its potential applications in cancer treatment, pain management, and drug addiction.

Scientific Research Applications

UMB24 has been studied for its potential therapeutic applications in various research fields, including cancer treatment, pain management, and drug addiction. In cancer research, UMB24 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In pain management, UMB24 has been shown to have analgesic effects in animal models of acute and chronic pain. In drug addiction research, UMB24 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.

Mechanism of Action

The exact mechanism of action of UMB24 is not fully understood, but it is believed to work through multiple pathways. In cancer research, UMB24 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including AKT, mTOR, and ERK. In pain management, UMB24 has been shown to activate the opioid system and inhibit the activity of the NMDA receptor, which is involved in the perception of pain. In drug addiction research, UMB24 has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
UMB24 has been shown to have several biochemical and physiological effects in various research fields. In cancer research, UMB24 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce tumor growth in animal models of cancer. In pain management, UMB24 has been shown to reduce pain sensitivity, increase pain threshold, and improve pain-related behaviors in animal models of acute and chronic pain. In drug addiction research, UMB24 has been shown to reduce drug-seeking behavior, inhibit drug-induced conditioned place preference, and attenuate withdrawal symptoms in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

UMB24 has several advantages and limitations for lab experiments. One advantage is that it has shown potential as a therapeutic agent in various research fields, making it a promising candidate for further development. Another advantage is that it has been shown to have low toxicity in animal models, indicating that it may have a favorable safety profile. One limitation is that its mechanism of action is not fully understood, making it difficult to predict its efficacy in different research fields. Another limitation is that its synthesis method is complex and may require specialized equipment and expertise.

Future Directions

There are several future directions for UMB24 research. In cancer research, future studies could focus on optimizing the synthesis method and evaluating the efficacy of UMB24 in preclinical and clinical trials. In pain management, future studies could focus on elucidating the mechanism of action and evaluating the efficacy of UMB24 in human clinical trials. In drug addiction research, future studies could focus on identifying the optimal dosing regimen and evaluating the long-term effects of UMB24 on drug-seeking behavior and relapse. Overall, UMB24 has shown promising potential as a therapeutic agent in various research fields, and further studies are needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of UMB24 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with 2-phenylethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine intermediate, which is subsequently reacted with N-(1-methyl-3-piperidinyl)methyl chloride to form UMB24.

properties

IUPAC Name

2,3-dimethoxy-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-25-15-8-11-20(17-25)18-26(16-14-19-9-5-4-6-10-19)24(27)21-12-7-13-22(28-2)23(21)29-3/h4-7,9-10,12-13,20H,8,11,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITCAJZKMWNQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

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